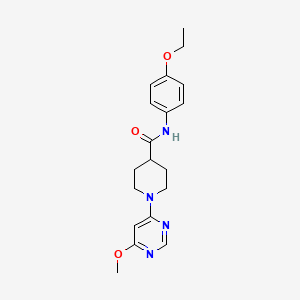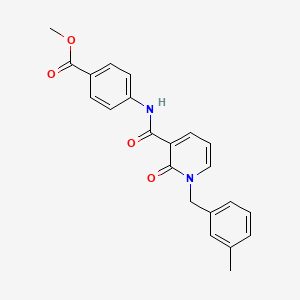![molecular formula C15H18FN3O4S3 B2378284 5-éthyl-N-(2-(6-fluoro-3-méthyl-2,2-dioxobenzo[c][1,2,5]thiadiazol-1(3H)-yl)éthyl)thiophène-2-sulfonamide CAS No. 2034454-96-9](/img/structure/B2378284.png)
5-éthyl-N-(2-(6-fluoro-3-méthyl-2,2-dioxobenzo[c][1,2,5]thiadiazol-1(3H)-yl)éthyl)thiophène-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide is a compound that sits at the intersection of various fields of chemistry. Its structure, which integrates diverse functional groups, provides a foundation for intriguing chemical properties and reactions.
Applications De Recherche Scientifique
Chemistry: This compound’s distinct structure makes it a versatile reagent in synthetic organic chemistry, facilitating the development of novel materials.
Biology: In biological research, the compound might be explored for its interactions with various biomolecules, aiding in the study of enzyme mechanisms or cellular pathways.
Medicine: Potentially, the compound could serve as a lead in drug discovery programs aimed at treating diseases where sulfonamides have shown efficacy, such as bacterial infections or certain cancers.
Industry: It has applications in the development of advanced materials, including dyes, pigments, and potentially conductive polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide typically involves a multi-step process. Key steps often include:
Formation of the 6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol intermediate.
Coupling this intermediate with an ethylated thiophene-2-sulfonamide via a nucleophilic substitution reaction.
Final product purification by recrystallization or chromatography.
Industrial Production Methods: Industrial-scale synthesis may leverage continuous flow chemistry to improve yield and reduce reaction times. This technique is valuable for scaling up the production while maintaining the quality and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The sulfonamide and thiophene groups can undergo oxidative processes under strong oxidizing agents.
Reduction: The nitro and sulfone functionalities are susceptible to reduction reactions, possibly using reducing agents like hydrazine or palladium on carbon.
Substitution: The compound can engage in electrophilic and nucleophilic substitutions, particularly at positions adjacent to electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Hydrazine, palladium on carbon
Substitution: Alkyl halides, nucleophiles like thiols or amines
Major Products: The products of these reactions vary significantly but can include sulfoxides, sulfonic acids, and various substituted derivatives.
Mécanisme D'action
The compound operates by targeting specific molecular pathways. For example, the thiadiazole ring system can interact with enzymatic active sites, inhibiting their function. The sulfonamide group might also bind to receptors, modulating their activity. These interactions can disrupt normal biological processes, providing therapeutic effects in some cases.
Comparaison Avec Des Composés Similaires
5-ethyl-N-(2-(6-chloro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide
5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]oxadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide
Each of these related compounds offers slight variations in properties and reactivity due to changes in the functional groups attached.
There you go, an in-depth look into 5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide. What caught your interest about this compound?
Propriétés
IUPAC Name |
5-ethyl-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O4S3/c1-3-12-5-7-15(24-12)25(20,21)17-8-9-19-14-10-11(16)4-6-13(14)18(2)26(19,22)23/h4-7,10,17H,3,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBVRAZWYBWPFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Methylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2378203.png)
![3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid](/img/structure/B2378205.png)
![(2R,4R,6S)-1-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid](/img/structure/B2378207.png)


![1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-3-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2378213.png)

![8-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2378215.png)




![N-benzyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2378222.png)
